

# Spectroscopic and Spectrometric Characterization of 4-Aminoisoindolin-1-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminoisoindolin-1-one

Cat. No.: B052741

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **4-Aminoisoindolin-1-one**. This compound, with the molecular formula  $C_8H_8N_2O$  and a molecular weight of 148.16 g/mol, is a key building block in medicinal chemistry, notably in the synthesis of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] The following sections detail the expected spectral data, the methodologies for their acquisition, and a relevant biological pathway where this class of compounds is active.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted  $^1H$  and  $^{13}C$  NMR spectral data for **4-Aminoisoindolin-1-one**. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds.

Table 1: Predicted  $^1H$  NMR Spectral Data for **4-Aminoisoindolin-1-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.2-7.5	Multiplet	3	Aromatic CH
~4.5	Singlet	2	-CH <sub>2</sub> -
~5.0	Broad Singlet	2	-NH <sub>2</sub>
~8.0	Singlet	1	-NH- (amide)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-Aminoisoindolin-1-one**

Chemical Shift ( $\delta$ ) ppm	Carbon Type
~170	C=O (amide)
~145	Aromatic C-NH <sub>2</sub>
~132	Aromatic CH
~128	Aromatic CH
~125	Aromatic C (quaternary)
~120	Aromatic CH
~115	Aromatic C (quaternary)
~45	-CH <sub>2</sub> -

## Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules. The expected mass spectrum of **4-Aminoisoindolin-1-one** would show a molecular ion peak and several fragment ions.

Table 3: Predicted Mass Spectrometry Data for **4-Aminoisoindolin-1-one** (Electron Ionization)

m/z Value	Interpretation
148	[M] <sup>+</sup> (Molecular Ion)
131	[M-NH] <sup>+</sup>
120	[M-CO] <sup>+</sup>
104	[M-CO-NH <sub>2</sub> ] <sup>+</sup>
92	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule like **4-Aminoisoindolin-1-one**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the **4-Aminoisoindolin-1-one** sample.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterated Chloroform (CDCl<sub>3</sub>)) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### 2. <sup>1</sup>H NMR Spectroscopy Acquisition:

- The <sup>1</sup>H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
- Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

### 3. $^{13}\text{C}$ NMR Spectroscopy Acquisition:

- The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

## Electron Ionization Mass Spectrometry (EI-MS)

### 1. Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a pure solid, the direct insertion probe is suitable.
- The sample is heated to ensure volatilization into the gas phase.

### 2. Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).

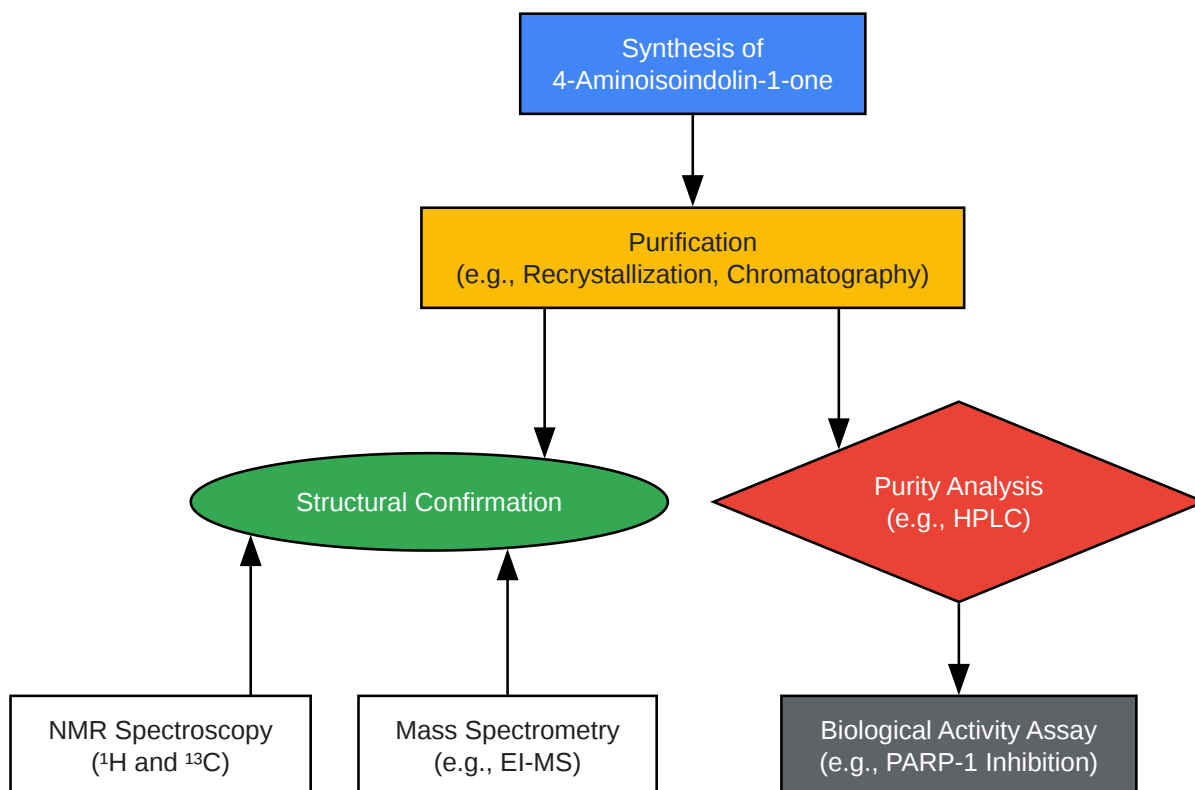
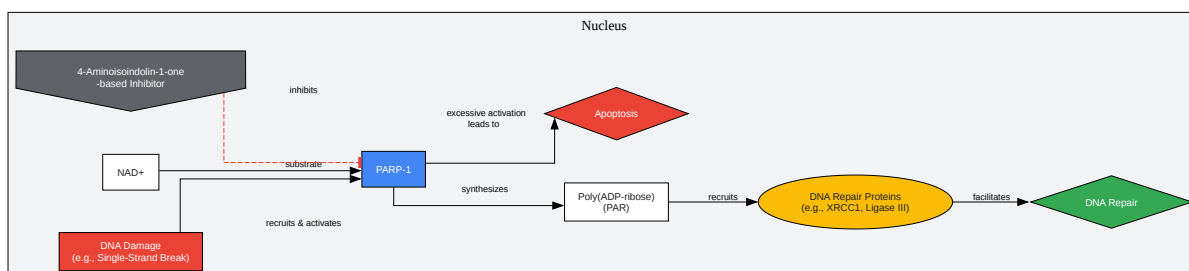
### 3. Mass Analysis and Detection:

- The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a general experimental workflow for the characterization of a synthesized compound like **4-Aminoisoindolin-1-one**.



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## References

- 1. chem.latech.edu [chem.latech.edu]
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